2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid
Description
2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid is a synthetic organic compound featuring a hybrid structure combining an acetamido group, a substituted oxazole ring, and a butanoic acid backbone. The oxazole moiety is known for its role in hydrogen bonding and π-π stacking interactions, which are critical in crystal packing and molecular recognition processes .
Properties
IUPAC Name |
2-acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6-5-8(16-12-6)3-4-9(10(14)15)11-7(2)13/h5,9H,3-4H2,1-2H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZZVCQVAUSMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or catalysts to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its oxazole ring makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may contribute to the design of pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of various chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Functional Groups
The compound shares functional group similarities with:
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid : This benzoic acid derivative, studied by Martínez-Martínez et al. (1998), exhibits a carboxylate group and an acetamido side chain. Its crystal structure reveals hydrogen-bonded dimers via carboxylic acid groups, a feature likely shared with the target compound .
- Oxazole-containing amino acid derivatives: Compounds like 4-methyloxazole-5-carboxylic acid derivatives often form hydrogen-bonded networks involving the oxazole N-atom and carboxylic acid groups, influencing their crystallinity and solubility .
Crystallographic and Computational Tools
While direct data for the target compound are absent, insights can be drawn from methodologies applied to analogous systems:
- SHELX Suite : Widely used for small-molecule refinement, SHELXL (part of the SHELX system) enables precise determination of bond lengths and angles, critical for comparing stereoelectronic effects in acetamido-oxazole derivatives .
- SIR97 : This tool integrates direct methods for structure solution and least-squares refinement, which could resolve the electron density distribution around the oxazole ring and acetamido group in similar compounds .
- Hydrogen Bonding Analysis : Bernstein et al. (1995) highlight graph-set analysis for categorizing hydrogen-bonding patterns, applicable to predict how the target compound’s carboxylic acid group might form dimeric or chain motifs in crystals .
Methodological Limitations and Gaps
The absence of experimental data for 2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid in the provided evidence precludes direct structural or thermodynamic comparisons. For instance:
- Crystallographic Data : Software like WinGX and ORTEP-3 are typically used to visualize molecular geometries and thermal ellipsoids, but without raw diffraction data, such analysis remains speculative.
Biological Activity
2-Acetamido-4-(3-methyl-1,2-oxazol-5-yl)butanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃O₃
- CAS Number : 2097948-67-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acetamido group can form hydrogen bonds with active sites on enzymes or receptors, while the oxazole ring contributes to hydrophobic interactions. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit antitumor properties by inhibiting tubulin polymerization. This inhibition disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of key metabolic enzymes. For instance, it may affect acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibiting ACC can lead to reduced lipid synthesis, making it a candidate for obesity and metabolic syndrome treatments .
Case Studies
- Antitumor Studies : A study published in Organic & Biomolecular Chemistry demonstrated that analogues of this compound inhibited cancer cell proliferation in vitro. The compounds were tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations .
- Metabolic Pathway Analysis : Another investigation focused on the metabolic effects of the compound on lipid metabolism. It was found that treatment with this compound resulted in decreased levels of triglycerides and cholesterol in animal models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antitumor activity; ACC inhibition |
| 2-Amino-3-methylbutanoic acid | Structure | Amino acid precursor; less potent |
| 3-Methylisoxazole derivatives | Structure | Antimicrobial properties; varying efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
